alpha-Fluorocinnamic acid
Overview
Description
Alpha-Fluorocinnamic acid is an organic compound with the chemical formula C₉H₇FO₂ It is a derivative of cinnamic acid, where a fluorine atom is substituted at the alpha position of the propenoic acid chain
Preparation Methods
Alpha-Fluorocinnamic acid can be synthesized through several methods. One common laboratory method involves the fluorination of cinnamic acid using reagents such as hydrogen fluoride or silver fluoride . Another method includes the use of potassium fluoride and carbon disulfide chloride (CS(SCl)₂) as reagents . Industrial production methods may involve more scalable and cost-effective processes, but specific details on industrial synthesis are less commonly documented.
Chemical Reactions Analysis
Alpha-Fluorocinnamic acid undergoes various chemical reactions, including:
Decarboxylation: When heated in the presence of copper, this compound undergoes decarboxylation to yield beta-fluorostyrene.
Substitution Reactions: The fluorine atom in this compound can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that the compound can undergo such reactions similar to other cinnamic acid derivatives.
Scientific Research Applications
Alpha-Fluorocinnamic acid has several applications in scientific research:
Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced functional materials, such as fluorescent dyes and optical materials.
Biological Research: This compound is utilized in biochemical studies, particularly in the field of proteomics.
Mechanism of Action
The mechanism of action of alpha-Fluorocinnamic acid involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological molecules. detailed studies on its specific molecular targets and pathways are limited.
Comparison with Similar Compounds
Alpha-Fluorocinnamic acid can be compared with other cinnamic acid derivatives, such as:
4-Fluorocinnamic acid: Similar to this compound but with the fluorine atom at the para position of the benzene ring.
2-Fluorocinnamic acid: Another isomer with the fluorine atom at the ortho position.
Caffeic acid: A naturally occurring cinnamic acid derivative with hydroxyl groups on the benzene ring.
This compound is unique due to the position of the fluorine atom, which can significantly affect its chemical properties and reactivity compared to other isomers and derivatives.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, preparation methods, and applications make it an important subject of study in organic chemistry and related disciplines.
Properties
IUPAC Name |
(Z)-2-fluoro-3-phenylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONCEXMULRJPPY-VURMDHGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)O)\F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350-90-3, 20397-61-9 | |
Record name | Cinnamic acid, alpha-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Fluorocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020397619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-Fluorocinnamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-fluorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2Z)-2-Fluoro-3-phenylacrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alpha-fluorocinnamic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGR8LT33FT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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